Z-VEID-AFC

Apoptosis Caspase-6 Enzymology

Z-VEID-AFC is the definitive fluorogenic substrate for caspase-6 activity measurement. The VEID (Val-Glu-Ile-Asp) recognition motif, derived from the native lamin A cleavage site, provides preferential caspase-6 cleavage while measurable cross-reactivity with caspase-3/7 requires careful interpretation using parallel DEVDase assays or selective inhibitors (Ac-VEID-CHO). This Z-protected tetrapeptide liberates AFC (Ex/Em 400/505 nm) enabling quantitative fluorometric detection in cell/tissue lysates. Optimally deployed in validated high-throughput screening kits for caspase-6 inhibitor discovery targeting Huntington's and Alzheimer's disease. Distinct from DEVD-based (caspase-3/7) and IETD-based (caspase-8) substrates. ≥95% HPLC purity.

Molecular Formula C38H44F3N5O12
Molecular Weight 819.8 g/mol
CAS No. 219138-06-4
Cat. No. B15590422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VEID-AFC
CAS219138-06-4
Molecular FormulaC38H44F3N5O12
Molecular Weight819.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1
InChIKeyOEVAAZFKVRJQQH-UXAYAQJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-VEID-AFC (CAS 219138-06-4): A Fluorogenic Caspase-6 Substrate for Quantitative Protease Activity Measurement and Inhibitor Screening


Z-VEID-AFC (CAS 219138-06-4) is a synthetic fluorogenic tetrapeptide substrate that carries the VEID (Val-Glu-Ile-Asp) recognition motif conjugated to a 7-amino-4-trifluoromethylcoumarin (AFC) leaving group. The compound is an N-terminal benzyloxycarbonyl (Z)-protected caspase-6 substrate with a molecular weight of 819.78 Da and molecular formula C38H44F3N5O12 . Upon enzymatic cleavage by active caspase-6 at the Asp-AFC amide bond, free AFC is liberated and can be quantified by fluorescence at excitation ~400 nm and emission ~505 nm . The VEID sequence derives from the lamin A cleavage site, which is a native caspase-6 substrate .

Z-VEID-AFC: Why Caspase Substrate Selection Cannot Be Arbitrarily Substituted in Caspase-6 Activity Assays


Caspase substrate selection demands sequence-defined specificity; generic substitution fails because different tetrapeptide recognition motifs target distinct caspases with varying selectivity profiles. The VEID sequence is preferentially cleaved by caspase-6 but also demonstrates measurable cross-reactivity with caspase-3 and caspase-7 at elevated concentrations [1]. DEVD-based substrates (e.g., Z-DEVD-AFC) primarily target caspase-3/7, while IETD-based substrates (e.g., Z-IETD-AFC) are associated with caspase-8 . Substituting Z-VEID-AFC with a DEVD or IETD substrate without validating caspase-6-specific signal would confound data interpretation and yield misleading conclusions regarding which caspase is actually activated in a given biological context.

Z-VEID-AFC: Quantitative Comparator Evidence for Caspase-6 Substrate Selection and Inhibitor Screening


VEID-AFC Substrate Specificity: Quantitative Cross-Reactivity Profile Versus Caspase-3 and Caspase-7

VEID-AFC is preferentially cleaved by caspase-6; however, quantitative cross-reactivity with caspase-3 and caspase-7 occurs at higher enzyme concentrations. At 100 µM VEID-AFC incubated with varying amounts of recombinant caspase-3, caspase-6, or caspase-7, caspase-6 generated the highest reaction velocity, confirming preferential recognition [1]. Crucially, at 5 µM VEID-AFC with 0.5 µM caspase-6 versus caspase-3, an 8-fold higher molar concentration of caspase-3 than caspase-6 was required to generate a higher cleavage signal than that produced by caspase-6 [1].

Apoptosis Caspase-6 Enzymology

Z-VEID-AFC as Validated Substrate in Commercial Caspase-6 Inhibitor Screening Kits with Defined Positive Control IC50

Z-VEID-AFC is the designated fluorogenic substrate in commercially available caspase-6 inhibitor screening kits, where it is paired with the validated positive control inhibitor Ac-VEID-CHO. In these kits, Ac-VEID-CHO inhibits recombinant human caspase-6 with an IC50 value of 12 nM [1]. This kit-level validation provides a benchmarked, ready-to-use platform for compound screening that is not available when procuring Z-VEID-AFC as a standalone reagent.

High-Throughput Screening Drug Discovery Caspase-6

N-Terminal Protecting Group Comparison: Z-VEID-AFC (Benzyloxycarbonyl) Versus Ac-VEID-AFC (Acetyl) for Caspase-6 Assays

Z-VEID-AFC carries an N-terminal benzyloxycarbonyl (Z) protecting group, whereas its analog Ac-VEID-AFC carries an acetyl (Ac) group. The Z group increases molecular weight (Z-VEID-AFC: 819.78 Da ; Ac-VEID-AFC: 727.68 Da ) and enhances hydrophobicity (LogP 5.177 for Z-VEID-AFC [1]), which influences solubility and handling properties. Both compounds are recognized by caspase-6 and share the VEID recognition sequence; however, the Z protecting group is often preferred for certain synthetic routes and may affect solubility in DMSO-based assay buffers. Importantly, the enzymatic kinetic parameters reported for Ac-VEID-AFC (Km = 30 µM; Kcat/Km = 168,000 M⁻¹s⁻¹) provide a class-level reference for VEID-based substrates, though direct kinetic data for Z-VEID-AFC are not consistently reported.

Peptide Synthesis Caspase Substrate Reagent Selection

Z-VEID-AFC Purity Specifications: HPLC Grade for Reproducible Caspase-6 Activity Measurements

Commercially available Z-VEID-AFC is supplied with defined purity specifications that enable reproducible quantitative caspase-6 assays. Multiple vendors specify HPLC purity of ≥95% , with some suppliers providing ≥98% by HPLC . The Calbiochem® brand from MilliporeSigma specifies assay ≥95% by HPLC in lyophilized form . These purity specifications exceed the minimum requirements for reproducible fluorogenic assays and ensure that fluorescence signal derives from caspase-mediated AFC release rather than from contaminating fluorescent impurities.

Quality Control Assay Reproducibility Caspase Substrate

Z-VEID-AFC: Optimized Application Scenarios for Caspase-6 Activity Quantification and Inhibitor Discovery


Caspase-6 Specific Activity Quantification in Apoptotic Cell Lysates with Cross-Reactivity Awareness

Z-VEID-AFC is optimally deployed for quantifying caspase-6 activity in cell or tissue lysates where the relative abundance of caspase-6 versus cross-reacting caspases (caspase-3, caspase-7) can be estimated or controlled. As demonstrated by Ehrnhoefer et al. (2011), VEID-AFC cleavage in lysates containing both caspase-6 and caspase-3 must be interpreted with the understanding that an 8-fold excess of caspase-3 over caspase-6 is required to produce a higher signal than caspase-6 alone at 5 µM substrate [1]. Users should pair Z-VEID-AFC assays with selective caspase inhibitors (e.g., Ac-VEID-CHO for caspase-6, Z-DEVD-FMK for caspase-3) or parallel assays using DEVD-based substrates to deconvolute the caspase-6-specific signal component.

High-Throughput Screening of Caspase-6 Inhibitors for Neurodegenerative Disease Drug Discovery

Z-VEID-AFC is the substrate of choice in commercially validated caspase-6 inhibitor screening kits designed for high-throughput fluorometric compound library screening. The assay uses recombinant human caspase-6 and Z-VEID-AFC as the reporter substrate, with the reversible inhibitor Ac-VEID-CHO (IC50 = 12 nM) serving as the positive control [1]. This platform is specifically applicable to screening campaigns targeting caspase-6 inhibition for neurodegenerative disorders such as Huntington's disease and Alzheimer's disease, where aberrant caspase-6 activation contributes to neuronal dysfunction and axonal degeneration. The 384-well format enables screening of large compound libraries with robust Z-factor performance when using Z-VEID-AFC as the substrate [2].

Kinetic Characterization of Recombinant Caspase-6 Enzyme Preparations and Quality Control

Z-VEID-AFC serves as a standardized substrate for characterizing the enzymatic activity and quality control of recombinant caspase-6 preparations. While Ac-VEID-AFC provides published kinetic constants (Km = 30 µM; Kcat/Km = 168,000 M⁻¹s⁻¹) [1] that can serve as class-level reference values, Z-VEID-AFC offers the same VEID recognition sequence with a Z protecting group that may be preferred in certain laboratories for solubility or synthetic compatibility reasons. Users can establish in-house kinetic parameters (Km, Vmax) for Z-VEID-AFC with their specific caspase-6 enzyme preparations and use these values for batch-to-batch enzyme activity verification. The defined HPLC purity (≥95-98%) [2] ensures that substrate quality does not confound enzyme characterization.

Multi-Caspase Profiling Studies Requiring VEID Motif Discrimination

Z-VEID-AFC is essential for multi-caspase activity profiling experiments where distinguishing VEIDase (caspase-6-like) activity from DEVDase (caspase-3/7-like) and IETDase (caspase-8-like) activities is required. In macrophage apoptosis models, sequential activation of caspase-3-like (DEVDase), caspase-6-like (VEIDase), and caspase-8-like (IETDase) activities has been demonstrated using fluorogenic substrates including Ac-VEID-AMC (a related VEID-based substrate) [1]. Z-VEID-AFC enables parallel measurement of these distinct caspase activities in the same experimental system, with the VEID motif providing the critical discrimination between caspase-6 and the apical caspase-3 pathway. This application is particularly relevant for studying the temporal ordering of caspase activation cascades in apoptosis and inflammatory cell death pathways.

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